4-Iododiphenylmethane

Descripción general

Descripción

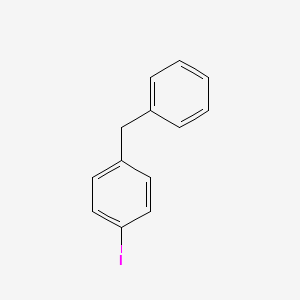

4-Iododiphenylmethane is a chemical compound that is an iodine-substituted derivative of diphenylmethane. It is an important intermediate in the preparation of agricultural and pharmaceutical chemicals. The compound has been synthesized through various methods, including reactions starting from diphenylmethane with iodine or through diazotization and iodination of bis(4-aminophenyl)methane .

Synthesis Analysis

The synthesis of 4-Iododiphenylmethane and its derivatives has been explored in several studies. One method involves the oxidative coupling of benzylamines with N,N-dimethylaniline derivatives using 4,6-dihydroxysalicylic acid as a co-oxidant and N-iodosuccinimide as an oxidant, leading to the formation of 4,4'-diaminotriarylmethanes, which can be further processed into blue dyes . Another approach is the Pd(ii)-Ag(i) catalyzed synthesis of diindolylmethane derivatives through a one-pot sequential Sonogashira coupling and cycloisomerization/C3-functionalization of 2-iodoanilines . Additionally, the synthesis of bis(4-iodophenyl)methane has been reported, which is a related compound, through diazotization and iodination of bis(4-aminophenyl)methane .

Molecular Structure Analysis

The molecular structure of 4-Iododiphenylmethane derivatives has been studied using various techniques. For instance, the crystal structure of tetrakis(4-iodophenyl)methane has been analyzed in terms of molecular networks, with the I4 cluster playing a crucial role in generating these networks . The molecular structure of 4,4'-bis(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)diphenylmethane derivatives has been characterized by elemental analyses, IR, 1H and 13C NMR, MS, and X-ray analysis . The crystal structure of bis(4-iodophenyl)methane has been determined at low temperatures, revealing an asymmetric angular structure with specific bond lengths and angles .

Chemical Reactions Analysis

The chemical reactivity of iodine-substituted diphenylmethane compounds has been explored in various contexts. For example, optically pure diastereomeric iodobismuthanes have been shown to undergo substitution at the chiral bismuth center with aryl-Grignard reagents, leading to inversion of configuration . This demonstrates the potential for stereoselective reactions involving iodine-substituted diphenylmethane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Iododiphenylmethane derivatives have been investigated in several studies. For instance, the mechanochromic luminescence quenching of iodide-substituted difluoroboron-dibenzoylmethane-dodecane has been observed, where force-enhanced singlet-to-triplet intersystem crossing leads to luminescence quenching in the solid state . This highlights the impact of iodine substitution on the photophysical properties of diphenylmethane derivatives.

Aplicaciones Científicas De Investigación

Photoinduced Alkaline pH-jump on the Nanosecond Time Scale : The compound 4-(dimethylamino)-4′-(trimethylammonium) triphenylmethanol iodide, related to 4-Iododiphenylmethane, has been used to rapidly increase the pH of neutral aqueous solutions on a nanosecond time scale. This compound undergoes photoexcitation with a nanosecond ultraviolet laser pulse, forming a colored carbocation at a very high rate. This reaction is reversible and offers a significant window of time for studying proton transfer reactions (Abbruzzetti et al., 2001).

Visible-Light-Absorbing Photoredox Catalysts : Iodo-Bodipys, derivatives of 4-Iododiphenylmethane, have been used as organic catalysts in various photoredox catalytic organic reactions. These reactions include the aza-Henry reaction, oxidation/[3 + 2] cycloaddition/oxidative aromatization tandem reaction, and C–H arylation of heteroarenes with diazonium salts. The catalysts show strong absorption of visible light and long-lived triplet excited states, beneficial for single-electron transfer steps crucial in photoredox catalytic reactions (Huang & Zhao, 2013).

Morphology and Thermal Properties of Polyurethane Elastomer : In a study on polyurethane elastomer (PUE), chain extenders like 1,4-butanediol (1,4-BDO), neopentyl glycol (NPG), and bisphenol-a (BPA) were used to modify PUE based on diphenylmethane diisocyanate (MDI). This modification affected the crystallization in soft segments and orderly arrangement in hard segments, impacting micro-phase separation and thermal stability (Lei et al., 2017).

Crystal Structure of Bis(4-iodophenyl)methane : A study on the crystal structure of bis(4-iodophenyl)methane, a derivative of 4-Iododiphenylmethane, provided insights into its molecular structure. This compound is an important intermediate in the preparation of agricultural and pharmaceutical chemicals. The study detailed its angular structure and the bond lengths and angles, which correlate with other derivatives of diphenylmethane (Ma et al., 2010).

- https://consensus.app/papers/palladiummediated-cyclization-and/ed8e6a6053df555db8ba790312ff9de1/?utm_source=chatgpt).

Safety And Hazards

4-Iododiphenylmethane is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and a specific target organ toxicant following single exposure (Category 3) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propiedades

IUPAC Name |

1-benzyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11I/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUNNMLRHRWXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374762 | |

| Record name | 4-Iododiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iododiphenylmethane | |

CAS RN |

35444-94-1 | |

| Record name | 4-Iododiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1302131.png)